Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}propanoate Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}propanoate
Brand Name: Vulcanchem
CAS No.: 317843-24-6
VCID: VC6975280
InChI: InChI=1S/C19H13F8NO4/c1-3-32-17(30)18(31,19(25,26)27)8-4-6-9(7-5-8)28(2)16(29)10-11(20)13(22)15(24)14(23)12(10)21/h4-7,31H,3H2,1-2H3
SMILES: CCOC(=O)C(C1=CC=C(C=C1)N(C)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F)(C(F)(F)F)O
Molecular Formula: C19H13F8NO4
Molecular Weight: 471.303

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}propanoate

CAS No.: 317843-24-6

Cat. No.: VC6975280

Molecular Formula: C19H13F8NO4

Molecular Weight: 471.303

* For research use only. Not for human or veterinary use.

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}propanoate - 317843-24-6

Specification

CAS No. 317843-24-6
Molecular Formula C19H13F8NO4
Molecular Weight 471.303
IUPAC Name ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl-(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]propanoate
Standard InChI InChI=1S/C19H13F8NO4/c1-3-32-17(30)18(31,19(25,26)27)8-4-6-9(7-5-8)28(2)16(29)10-11(20)13(22)15(24)14(23)12(10)21/h4-7,31H,3H2,1-2H3
Standard InChI Key WYXJTJDFCMNTBC-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=CC=C(C=C1)N(C)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F)(C(F)(F)F)O

Introduction

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}propanoate is a complex organic compound with a molecular formula of C19H13F8NO4 and a molecular weight of approximately 471.3 g/mol . This compound is characterized by its unique combination of functional groups, including a trifluoromethyl group, a hydroxyl group, and a substituted phenyl moiety with a pentafluorobenzoyl amino group. The presence of these groups enhances its lipophilicity and potential biological activity, making it a subject of interest in pharmaceutical research.

Synthesis

The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}propanoate typically involves multiple steps:

  • Starting Materials: The synthesis begins with the preparation of key intermediates, such as 2-hydroxy-2-(trifluoromethyl)propanoic acid and 4-(methylamino)phenyl pentafluorobenzoate.

  • Reaction Conditions: The intermediates are then subjected to esterification and coupling reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

  • Industrial Production: On an industrial scale, the production methods are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex synthesis steps.

Chemical Reactions

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}propanoate undergoes various chemical reactions:

  • Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Biological Activity and Potential Applications

While specific biological activity data for Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}propanoate is limited, compounds with similar structural features often exhibit a range of biological activities. These include antiviral, anti-inflammatory, anticancer, and antimicrobial properties, among others. The presence of fluorinated groups can enhance the compound's interaction with biological targets, potentially leading to therapeutic applications.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoateNot specifiedTrifluoromethyl and hydroxyl groups; lacks pentafluorobenzoyl group
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoateC17H16F3NO4SIncludes thiophene moiety instead of pentafluorobenzoyl group
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}propanoateC19H13F8NO4Contains pentafluorobenzoyl group, enhancing lipophilicity and potential biological activity

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